1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, a methylsulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where 3,4-dimethylbenzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a nucleophilic substitution reaction, where a methylthiol reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, in the presence of a base or catalyst
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(3,4-dimethylbenzoyl)-4-methylpiperazine, 3-(3,4-dimethylbenzoyl)-1-(4-methylphenyl)thiourea, 4-(3,4-dimethylbenzoyl)benzoic acid .
Uniqueness: The presence of both the methylsulfanyl group and the imidazole ring in this compound provides unique chemical properties and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-4-5-11(8-10(9)2)12(16)15-7-6-14-13(15)17-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXXAMWSDFDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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